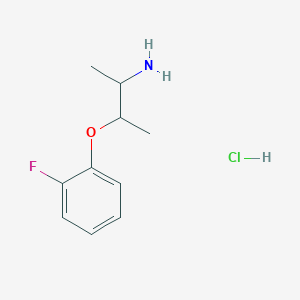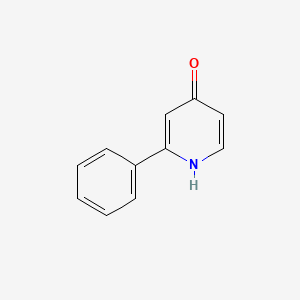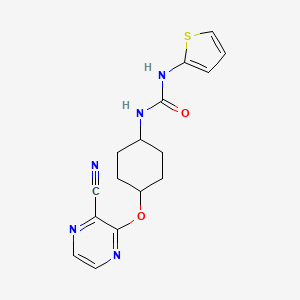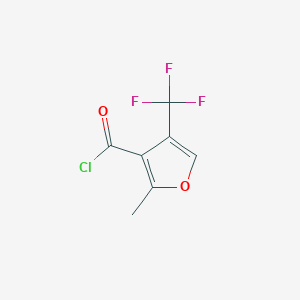
2-Methyl-4-(trifluoromethyl)furan-3-carbonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-4-(trifluoromethyl)furan-3-carbonyl chloride is a chemical compound with the molecular formula C7H4ClF3O2 and a molecular weight of 212.56 g/mol It is a derivative of furan, a heterocyclic organic compound, and contains both a trifluoromethyl group and a carbonyl chloride group
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 2-methylfuran with trifluoroacetic acid and xenon difluoride, followed by hydrolysis to introduce the trifluoromethyl group . The carbonyl chloride group can then be introduced through chlorination reactions using reagents such as thionyl chloride or oxalyl chloride under controlled conditions .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-4-(trifluoromethyl)furan-3-carbonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The carbonyl chloride group is highly reactive and can undergo nucleophilic substitution reactions with amines, alcohols, and other nucleophiles to form amides, esters, and other derivatives.
Oxidation and Reduction Reactions: The furan ring can participate in oxidation and reduction reactions, although these are less common due to the stability of the trifluoromethyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Major Products
Amides and Esters: Formed from nucleophilic substitution reactions with amines and alcohols, respectively.
Oxidized Furans: Formed from oxidation reactions, although these are less common.
Scientific Research Applications
2-Methyl-4-(trifluoromethyl)furan-3-carbonyl chloride has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-Methyl-4-(trifluoromethyl)furan-3-carbonyl chloride involves its reactivity towards nucleophiles due to the presence of the carbonyl chloride group. This group is highly electrophilic and readily reacts with nucleophiles to form various derivatives. The trifluoromethyl group enhances the compound’s stability and lipophilicity, making it a valuable building block in the synthesis of bioactive molecules .
Comparison with Similar Compounds
Similar Compounds
2-Methylfuran-3-carbonyl chloride: Lacks the trifluoromethyl group, resulting in different reactivity and properties.
4-(Trifluoromethyl)furan-3-carbonyl chloride: Lacks the methyl group, affecting its chemical behavior and applications.
Uniqueness
2-Methyl-4-(trifluoromethyl)furan-3-carbonyl chloride is unique due to the presence of both the trifluoromethyl and carbonyl chloride groups on the furan ring. This combination imparts distinct chemical properties, such as increased stability and reactivity towards nucleophiles, making it a versatile compound for various applications .
Properties
IUPAC Name |
2-methyl-4-(trifluoromethyl)furan-3-carbonyl chloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClF3O2/c1-3-5(6(8)12)4(2-13-3)7(9,10)11/h2H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STLAONYMTMTOAO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CO1)C(F)(F)F)C(=O)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClF3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.55 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
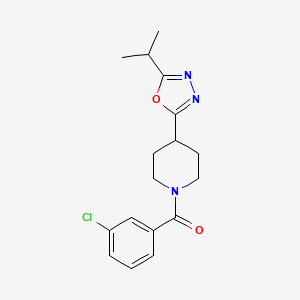
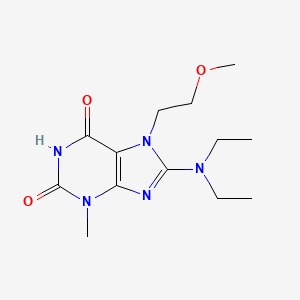
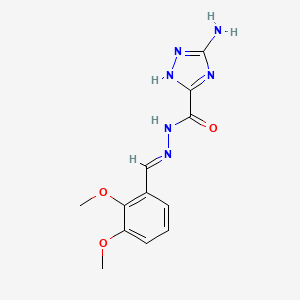
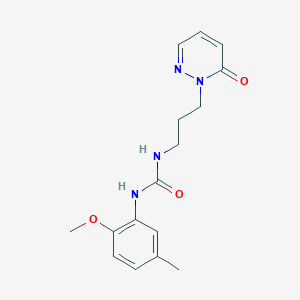
![4,4'-[(1,2,3,3,4,4-Hexafluorocyclobutane-1,2-diyl)bis(oxy)]bisphenol](/img/structure/B2378474.png)
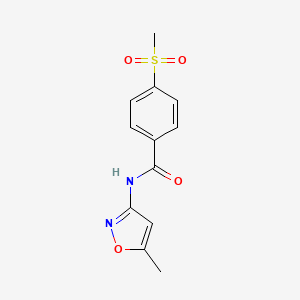
![1-(Methoxymethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid](/img/structure/B2378477.png)
![4-(6-methoxy-4-methyl-2,3-dihydro-1H-pyrrolo[3,2-c]quinolin-1-yl)phenyl methyl ether](/img/structure/B2378479.png)
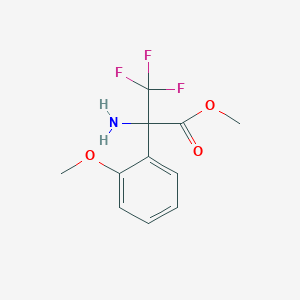
![1-(4-bromophenyl)-2-(3-fluorobenzenesulfonyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine](/img/structure/B2378482.png)

